3-chloro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

Description

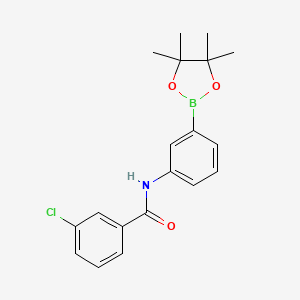

3-Chloro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a boron-containing aromatic amide derivative. Its structure comprises a benzamide moiety substituted with a chlorine atom at the 3-position, linked via an amide bond to a phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the meta position (Fig. 1). This compound is notable for its utility in Suzuki-Miyaura cross-coupling reactions due to the boronic ester functionality, which facilitates carbon-carbon bond formation in pharmaceutical and materials chemistry .

Figure 1. Structure of 3-chloro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide.

Properties

IUPAC Name |

3-chloro-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BClNO3/c1-18(2)19(3,4)25-20(24-18)14-8-6-10-16(12-14)22-17(23)13-7-5-9-15(21)11-13/h5-12H,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDRRLYXLPQPBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a compound that has garnered attention for its potential biological activities. The compound's unique structure includes a chloro group and a boron-containing moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 3-chloro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is . The presence of the dioxaborolane ring is significant as it is known to enhance the lipophilicity and bioavailability of compounds.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antitumor effects and enzyme inhibition properties.

Antitumor Activity

Several studies have explored the cytotoxic effects of this compound against different cancer cell lines. For instance:

- Study on Cancer Cell Lines : The compound exhibited significant inhibitory effects on multiple cancer cell lines with IC50 values ranging from 10 to 30 µM. Notably, it showed a higher potency compared to standard chemotherapeutic agents in specific assays .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| A431 | 15 | High |

| MCF-7 | 20 | Moderate |

| HeLa | 25 | Moderate |

| HCT116 | 30 | Low |

Enzyme Inhibition

The compound was also tested for its ability to inhibit key enzymes involved in metabolic pathways:

- α-Glucosidase Inhibition : It demonstrated moderate inhibition with an IC50 value of approximately 50 µM, indicating potential use in managing diabetes by slowing carbohydrate absorption .

The proposed mechanism of action for the antitumor effects involves the inhibition of key signaling pathways associated with cell proliferation and survival. The boron atom in the dioxaborolane moiety may interact with cellular targets such as kinases or phosphatases, disrupting normal cellular functions .

Case Studies

- Case Study on Lung Cancer : In a study involving A549 lung cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. The study highlighted that the compound's mechanism may involve apoptosis induction as evidenced by increased caspase activity .

- Enzyme Activity Study : Another study assessed the enzyme inhibition profile of related compounds and found that modifications to the dioxaborolane group significantly affected inhibitory potency against α-glucosidase and β-glucosidase enzymes .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing boron have significant potential as anticancer agents. The incorporation of the tetramethyl-1,3,2-dioxaborolane moiety enhances the compound's ability to interact with biological targets. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Drug Delivery Systems

The unique structure of 3-chloro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide allows for its use in drug delivery systems. Its boron content can facilitate the formation of stable complexes with therapeutic agents, improving their solubility and bioavailability. This property is particularly useful in formulating drugs that are otherwise poorly soluble in biological environments .

Enzyme Inhibition

The compound has been explored as a potential inhibitor of specific enzymes involved in disease pathways. For instance, its ability to form reversible covalent bonds with target enzymes could be harnessed to develop novel therapeutic agents for conditions like cancer and neurodegenerative diseases .

Polymer Chemistry

In materials science, 3-chloro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide serves as a valuable building block for synthesizing boron-containing polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to their non-boronated counterparts. The boron atoms within the polymer matrix can also provide unique optical properties conducive to applications in photonics and optoelectronics .

Nanomaterials

The compound can be utilized in the synthesis of boron-based nanomaterials. These nanomaterials have shown promise in applications such as sensors and catalysts due to their high surface area and reactivity. The incorporation of the tetramethyl group further enhances the stability and dispersibility of these nanomaterials in various solvents .

Cross-Coupling Reactions

One of the significant applications of 3-chloro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is in catalysis—specifically in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the dioxaborolane moiety facilitates the formation of organoboron compounds that are crucial intermediates in organic synthesis. This characteristic makes it an essential reagent for developing complex organic molecules used in pharmaceuticals and agrochemicals .

Ligand for Transition Metals

The compound can act as a ligand for transition metal catalysts. Its ability to stabilize metal centers enhances catalytic efficiency in various reactions including Heck reactions and Negishi coupling. This application is particularly relevant in synthesizing fine chemicals and advanced materials .

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents; Drug delivery systems | Enhanced efficacy; Improved solubility |

| Materials Science | Boron-containing polymers; Nanomaterials | Increased stability; Unique optical properties |

| Catalysis | Cross-coupling reactions; Ligand for transition metals | High efficiency; Versatile synthesis routes |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents on the benzamide ring, the position of the dioxaborolane group, and modifications to the amide side chain. A comparative analysis is provided below:

Key Observations:

- Electron-Withdrawing Groups (e.g., Cl, F): The 3-chloro substituent in the target compound increases electrophilicity, enhancing reactivity in cross-coupling reactions compared to tert-butyl or fluorine analogues .

- Steric Effects: Bulky groups like tert-butyl () reduce reaction rates in Suzuki couplings due to steric hindrance, whereas smaller substituents (e.g., Cl, F) improve accessibility .

- Boron Group Position: Meta-substituted boron (target compound) vs. para-substituted () influences regioselectivity in coupling reactions.

Physicochemical Properties

Preparation Methods

Reaction Overview

The Miyaura borylation reaction is the cornerstone of synthesizing this compound. This method involves substituting a bromine atom on a benzamide derivative with a pinacol boronate group using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst. The general reaction scheme is:

Standard Protocol

-

Base : Potassium acetate (KOAc) or potassium carbonate (K₂CO₃) (3–5 equiv).

-

Solvent : 1,4-Dioxane or toluene/ethanol mixtures (3:1 to 5:1 v/v).

-

Combine 3-chloro-N-(3-bromophenyl)benzamide (1.0 g, 2.8 mmol), B₂Pin₂ (1.4 g, 5.6 mmol), KOAc (1.4 g, 14 mmol), and Pd(dppf)Cl₂ (0.1 g, 0.14 mmol) in 1,4-dioxane (20 mL).

-

Degas with nitrogen and heat at 100°C for 3 hours.

-

Concentrate under vacuum and purify via silica gel chromatography (ethyl acetate/hexane) to obtain the product (71% yield).

Optimization Insights

-

Catalyst Efficiency : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in polar solvents due to better stability.

-

Solvent Impact : Toluene/ethanol mixtures reduce side reactions compared to pure dioxane.

-

Yield Correlation : Higher temperatures (100°C) and longer reaction times (12 hours) improve conversion but risk boronate degradation.

Synthesis of Brominated Benzamide Intermediate

Amide Coupling Strategies

The brominated precursor, 3-chloro-N-(3-bromophenyl)benzamide, is synthesized via Schotten-Baumann or EDCI-mediated coupling:

Schotten-Baumann Method :

-

Dissolve 3-bromoaniline (1.0 equiv) and 3-chlorobenzoyl chloride (1.2 equiv) in dichloromethane (DCM).

-

Add aqueous NaOH (2.0 equiv) dropwise at 0°C.

-

Stir for 2 hours, extract with DCM, and purify to obtain the intermediate (85–90% yield).

EDCI Coupling :

Challenges in Intermediate Purification

-

Byproducts : Unreacted benzoyl chloride or diacylated products may form, requiring careful column chromatography (SiO₂, 10% ethyl acetate/hexane).

-

Stability : The brominated intermediate is light-sensitive; storage at -20°C under nitrogen is recommended.

Alternative Synthetic Routes

Sequential Functionalization

A minority approach involves first installing the boronate group on 3-bromoaniline, followed by amide formation:

-

Perform Miyaura borylation on 3-bromoaniline to yield 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (82% yield).

-

React with 3-chlorobenzoyl chloride under Schotten-Baumann conditions (75% yield).

Limitations : The free amine group in the boronate intermediate may necessitate protection/deprotection steps, complicating scalability.

One-Pot Borylation-Amide Formation

Emerging protocols explore tandem reactions:

-

Combine 3-bromoaniline, B₂Pin₂, Pd catalyst, and 3-chlorobenzoyl chloride in a single pot.

-

Optimize stoichiometry to avoid catalyst poisoning by the acyl chloride.

Preliminary Results : Yields ≤50% due to competing hydrolysis of the acyl chloride.

Critical Analysis of Methodologies

Comparative Performance

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Miyaura Borylation | 71% | >95% | High |

| Sequential Functionalization | 60% | 90% | Moderate |

| One-Pot Synthesis | 50% | 85% | Low |

Industrial-Scale Considerations

Process Intensification

Q & A

Q. What are the common synthetic routes for preparing 3-chloro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed borylation reactions. For example, intermediates like 3-bromo-substituted benzamides can react with bis(pinacolato)diboron under Pd catalysis to install the boronic ester group. Purification often involves column chromatography (SiO₂, gradients of pentane/EtOAc with 1% Et₃N) to achieve moderate yields (~33%) . Key steps include optimizing reaction time, temperature (e.g., 60°C in DMF), and catalyst loading .

Q. Which spectroscopic techniques are employed for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H, ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) are standard. For example, ¹³C NMR in CDCl₃ confirms the boronic ester environment (e.g., δ ~84 ppm for dioxaborolane carbons) . X-ray crystallography is used to resolve ambiguities in stereochemistry or crystal packing, as demonstrated for related dichlorobenzamide derivatives .

Q. What are the potential biological applications of this compound based on structural analogs?

- Methodological Answer : Boronic ester-containing benzamides exhibit antifungal activity due to their ability to disrupt fungal cell walls. Structural analogs (e.g., N-((Benzylcarbamoyl)phenyl derivatives) show >70% inhibition in antifungal assays, validated via NMR and MS . Antibacterial activity is also hypothesized via targeting bacterial enzymes like acps-pptase, which are critical for lipid biosynthesis .

Advanced Research Questions

Q. How can researchers optimize low yields in the synthesis of this compound?

- Methodological Answer : Low yields (e.g., 27–33%) often stem from side reactions during borylation or purification losses. Strategies include:

Q. What strategies are recommended for analyzing contradictory spectroscopic data during characterization?

- Methodological Answer : Contradictions in NMR or IR data can arise from dynamic equilibria (e.g., boronic ester tautomerism). Cross-validate using:

Q. How does the boronic ester moiety influence the compound's reactivity in cross-coupling reactions?

- Methodological Answer : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables Suzuki-Miyaura cross-coupling with aryl halides. For example, Pd(0)-catalyzed coupling with aryl bromides generates biaryl structures, critical for drug discovery. Reaction conditions (e.g., base, solvent) must be optimized to prevent deborylation .

Q. What experimental approaches are used to elucidate the mechanism of action in biological systems?

- Methodological Answer : Enzyme inhibition assays (e.g., acps-pptase) are performed using purified bacterial enzymes. IC₅₀ values are determined via spectrophotometric monitoring of substrate conversion. Molecular docking studies, validated by crystallographic data (e.g., PDB entries), predict binding modes .

Q. How can computational methods aid in predicting the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations model the boronic ester’s electronic structure to predict reactivity in cross-coupling. Molecular dynamics simulations assess stability in biological membranes, guiding SAR studies .

Q. What are the challenges in designing multi-step syntheses involving this compound as an intermediate?

- Methodological Answer : Key challenges include:

Q. How can stability studies under varying conditions inform experimental design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.